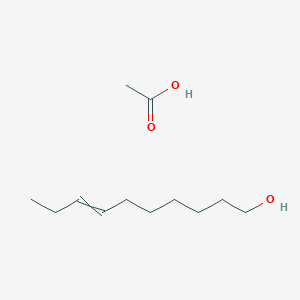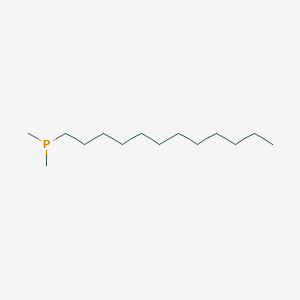
Acetic acid;dec-7-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a density of 0.886 g/cm³ and a boiling point of 264.5°C at 760 mmHg . This compound is an ester formed from acetic acid and dec-7-en-1-ol, and it is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:
CH3COOH+C9H17CH2OH→CH3COOCH2C9H17+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;dec-7-en-1-ol undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and dec-7-en-1-ol in the presence of a strong acid or base.
Oxidation: The alcohol group in dec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form an alcohol and an alkane.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products
Hydrolysis: Acetic acid and dec-7-en-1-ol.
Oxidation: Dec-7-enal or dec-7-enoic acid.
Reduction: Decane and ethanol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and its role in drug formulation.
Wirkmechanismus
The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:
Enzymatic Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of acetic acid and dec-7-en-1-ol.
Oxidative Stress: The compound can generate oxidative stress, influencing cellular pathways and potentially affecting cardiovascular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Dec-7-en-1-ol: An unsaturated alcohol with the formula C10H20O.
Ethyl acetate: An ester formed from ethanol and acetic acid, with the formula CH3COOCH2CH3.
Uniqueness
Acetic acid;dec-7-en-1-ol is unique due to its combination of an ester functional group with a long-chain unsaturated alcohol. This structure imparts specific chemical properties, such as its boiling point and reactivity, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
13857-04-0 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
acetic acid;dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
YCGAWBMIWOPTEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)

![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)

![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)



![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)

